Pro-Pro-Gln
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-5-amino-5-oxo-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O5/c16-12(20)6-5-10(15(23)24)18-13(21)11-4-2-8-19(11)14(22)9-3-1-7-17-9/h9-11,17H,1-8H2,(H2,16,20)(H,18,21)(H,23,24)/t9-,10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKUEXMZYFIZKA-DCAQKATOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of Pro Pro Gln
Solid-Phase Peptide Synthesis (SPPS) Strategies for Pro-Pro-Gln
Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, stands as a cornerstone for producing peptides like this compound. nih.govnih.gov This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. spcmc.ac.in Its efficiency, suitability for automation, and the ease of purification by simply washing away excess reagents and by-products have made it a preferred method. spcmc.ac.inbachem.com The most prevalent strategy employed is Fmoc/tBu chemistry, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups like tert-butyl (tBu) for permanent side-chain protection. iris-biotech.denih.govbeilstein-journals.org
Optimization of Coupling Conditions and Protecting Group Chemistry
The successful synthesis of proline-rich sequences such as this compound is highly dependent on the optimization of coupling conditions to ensure efficient amide bond formation and minimize side reactions. The formation of the Pro-Pro bond can be challenging due to the secondary amine nature of proline.
Coupling Reagents: Standard activation methods involve the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in combination with additives to enhance efficiency and suppress racemization. ucl.ac.ukkoreascience.kr Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) are frequently used. ucl.ac.ukresearchgate.net More advanced uronium/aminium-based coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyl-uronium hexafluorophosphate), are also commonly employed with a base like N,N-diisopropylethylamine (DIPEA) for activation. researchgate.net
Protecting Group Strategy: The choice of protecting groups is critical for a successful synthesis. The Fmoc group is standard for temporary Nα-protection due to its mild, base-catalyzed removal (typically with piperidine (B6355638) in DMF), which is orthogonal to the acid-labile side-chain protecting groups. iris-biotech.denih.gov For the glutamine (Gln) residue in this compound, the side-chain amide is typically protected with a trityl (Trt) group to prevent side reactions like dehydration during activation. This group, along with the tBu-type protecting groups, is cleaved at the end of the synthesis during the final cleavage from the resin, usually with a strong acid cocktail containing trifluoroacetic acid (TFA). iris-biotech.de
Table 1: Common Reagents in SPPS of this compound
| Reagent Type | Example(s) | Function | Citation(s) |
|---|---|---|---|
| Temporary Nα-Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Protects the N-terminus of the incoming amino acid; removed after each coupling cycle. | iris-biotech.deresearchgate.net |
| Side-Chain Protecting Group (Gln) | Trt (Trityl) | Prevents side-chain amide dehydration and other side reactions during synthesis. | iris-biotech.de |
| Coupling Activators | HBTU, DCC, DIC | Activate the C-terminal carboxyl group of the incoming amino acid for amide bond formation. | ucl.ac.ukresearchgate.net |
| Coupling Additives | HOBt, Oxyma | Enhance coupling efficiency and minimize racemization. | ucl.ac.ukresearchgate.net |
| Base for Activation/Deprotection | DIPEA, Piperidine | DIPEA is used with aminium/uronium reagents; Piperidine is used for Fmoc group removal. | iris-biotech.deresearchgate.net |
| Cleavage Cocktail | Trifluoroacetic Acid (TFA) | Cleaves the completed peptide from the resin and removes permanent side-chain protecting groups. | iris-biotech.debeilstein-journals.org |
Automated vs. Manual SPPS Techniques for this compound Production
The production of this compound can be carried out using either manual or automated SPPS techniques.
Manual SPPS: This approach offers flexibility and is cost-effective for small-scale synthesis and for developing and optimizing synthetic protocols. researchgate.net Researchers have direct control over each step, allowing for real-time adjustments. For instance, the manual synthesis of a peptide containing the this compound sequence has been successfully performed using traditional Fmoc-based chemistry with HBTU/DIPEA activation. researchgate.net
Automated SPPS: For larger-scale production or high-throughput synthesis of peptide libraries, automated synthesizers are indispensable. bachem.comnih.gov These instruments perform the repetitive cycles of deprotection, washing, coupling, and washing automatically, which significantly reduces synthesis time and labor. nih.govspcmc.ac.inmdpi.com Modern automated synthesizers, including those with microwave assistance, can further accelerate the process and improve coupling efficiency, especially for "difficult sequences" that are prone to aggregation. nih.govmdpi.com The synthesis of Pro-Pro-Xaa catalysts, including derivatives of this compound, has been successfully achieved using automated solid-phase peptide synthesis. nih.gov
Solution-Phase Peptide Synthesis (LPPS) Approaches for this compound
While SPPS is dominant, solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, remains a valuable strategy, particularly for large-scale production where purification of intermediates is feasible.
Chemo-Enzymatic Synthesis Routes for this compound Analogs
Chemo-enzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high specificity and stereoselectivity of enzymatic catalysis. bachem.com Enzymes like omniligases can be used for peptide fragment condensation without the risk of epimerization, a common side reaction in chemical fragment condensation. researchgate.net This method is particularly advantageous for producing long peptides and is considered a greener chemistry approach due to the reduced use of organic solvents. bachem.com While specific examples for this compound are not abundant, the principles of CEPS are applicable for creating analogs or larger constructs containing this tripeptide, offering high purity and stereochemical integrity. bachem.comresearchgate.net
Isotopic Labeling Techniques for this compound in Mechanistic Studies
Isotopic labeling is a powerful tool for elucidating peptide structure, dynamics, and interactions in mechanistic studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net By selectively incorporating stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) into the this compound sequence, specific atoms can be monitored.
For example, in NMR studies investigating the binding of a heptapeptide (B1575542) containing the Gln-Gly-Arg-Pro-Pro-Gln-Gly sequence to polyphenols, isotopic labeling of one of the binding partners would be a standard method to simplify complex spectra and extract precise structural information. researchgate.net The incorporation can be achieved by using commercially available Fmoc-protected amino acids that are already isotopically labeled during the SPPS process. These labeled amino acids are introduced at specific positions in the peptide chain, allowing researchers to track conformational changes or identify binding sites at a residue-specific level. researchgate.net
Design and Synthesis of this compound Analogues and Peptidomimetics
The synthesis of analogues and peptidomimetics of this compound aims to modify its structure to improve properties such as resistance to enzymatic degradation, conformational stability, and binding affinity to biological targets. Common strategies include amino acid substitution, backbone modification, and the replacement of peptide fragments with non-peptidic scaffolds.
D-Amino Acid Substitution: A prevalent strategy for creating peptide analogues with enhanced stability against proteases is the substitution of L-amino acids with their D-isomers. lifetein.com.cn D-amino acid peptide bonds are not recognized by most common proteases, thus increasing the half-life of the peptide in biological systems. lifetein.com.cn For example, in a study on a leptin-derived peptide agonist named OB3 (Ser-Cys-Ser-Leu-Pro-Gln-Thr), researchers synthesized a series of analogues using single-point D-amino acid substitution via the solid-phase method. nih.gov The study found that while most substitutions reduced the peptide's efficacy, the replacement of L-Leucine with D-Leucine at position 4 significantly enhanced the weight-reducing effect of the peptide, demonstrating how stereochemical inversion can be a powerful tool in analogue design. nih.gov
Alanine (B10760859) Scanning and Truncation: Alanine scanning mutagenesis is a technique used to determine the contribution of individual amino acid residues to a peptide's function. By systematically replacing each residue with alanine, researchers can identify key "pharmacophoric" groups. In studies of Substance P (SP), which has the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂, alanine scanning of the N-terminal fragment SP₁₋₇ revealed the importance of each residue for binding affinity. diva-portal.org For instance, replacing the Gln at position 5 with Ala (Arg-Pro-Lys-Pro-Ala-Gln-Phe-OH) resulted in a significant drop in binding affinity, highlighting the critical role of this residue. diva-portal.org Truncated analogues, such as H-Pro-Gln-Gln-Phe-NH₂, have also been synthesized to identify the minimal sequence required for activity. diva-portal.org
Table 1: Research Findings on this compound Analogue Synthesis
| Modification Strategy | Original Sequence Context | Analogue/Peptidomimetic Example | Key Research Finding | Reference |
|---|---|---|---|---|
| D-Amino Acid Substitution | Ser-Cys-Ser-Leu-Pro-Gln-Thr | [D-Leu-4]-OB3 | Substitution with D-Leu increased the weight-reducing effect by 2.6-fold compared to the all-L-amino acid peptide. | nih.gov |
| Peptidomimetic Scaffold | ...Leu-Pro-Gln... | Biphenyl-based amino acid replacing the Pro-Gln dipeptide. | The biphenyl (B1667301) moiety acts as a functional mimetic of the Pro-Gln unit, rigidifying the structure and reducing peptidic character. | nih.gov |
| Alanine Scanning | Arg-Pro-Lys-Pro-Gln-Gln-Phe-OH | Arg-Pro-Lys-Pro-Ala-Gln-Phe-OH | Replacement of Gln⁵ with Ala significantly reduced binding affinity (Ki from 1.6 nM to 78.6 nM), indicating Gln⁵ is crucial for binding. | diva-portal.org |
| Truncation | Arg-Pro-Lys-Pro-Gln-Gln-Phe-OH | Pro-Gln-Gln-Phe-NH₂ | Truncated peptide retained considerable binding affinity (Ki = 4.5 nM), showing the core pharmacophore is maintained. | diva-portal.org |
| Heterocyclic Amino Acid Substitution | Pro-Leu-Gly-NH₂ | Pip-Leu-Gly-NH₂ (Pip = Pipecolic acid) | Replacement of Proline with other heterocyclic residues like Pipecolic acid can maintain biological activity, showing structural tolerance at the N-terminus. | nih.gov |
Site-Specific Derivatization of this compound for Functional Probes and Research Tools
Site-specific derivatization involves attaching a chemical group, such as a fluorophore or a biotin (B1667282) tag, to a specific amino acid within the this compound sequence or a peptide containing it. These functional probes are invaluable tools for studying biological processes, including receptor binding, enzyme activity, and cellular imaging.
Enzymatic Labeling of Glutamine: The glutamine (Gln) residue itself is a prime target for site-specific modification using the enzyme transglutaminase (TGase). nih.gov TGase catalyzes an acyl-transfer reaction between the γ-carboxyamide group of a Gln residue and a primary amine. nih.gov This method has been used to label proteins and peptides containing a TGase recognition tag, such as Pro-Lys-Pro-Gln-Gln-Phe. nih.govresearchgate.net In this sequence, the first Gln residue is the primary amine acceptor. nih.gov Researchers have successfully used this technique to attach fluorescent dyes like Alexa488 and Alexa647 to the Gln residue, creating stoichiometrically labeled proteins suitable for single-molecule fluorescence resonance energy transfer (FRET) studies. nih.govresearchgate.net
Fluorogenic Substrates: Peptides containing Pro-Gln motifs can be synthesized with a fluorogenic group to create substrates for enzyme assays. For example, the peptide Ac-Gln-Pro-Lys-Lys-(Ac)-AMC is a fluorogenic substrate for sirtuin enzymes (SIRT1, SIRT2, and SIRT3). caymanchem.com In this probe, the peptide sequence is linked to 7-amino-4-methylcoumarin (B1665955) (AMC). Upon enzymatic cleavage of the peptide by a sirtuin, the AMC group is released, producing a quantifiable fluorescent signal. caymanchem.com This allows for the continuous monitoring of enzyme activity.
Fluorescent Labeling of Peptide Analogues: Peptides containing the Pro-Gln sequence, such as Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂), have been derivatized with various fluorophores to create functional probes for receptor studies. nih.govresearchgate.net Fluorophores like BODIPY, Oregon Green 488, and Dansyl have been covalently linked to specific sites on the peptide, often at a lysine (B10760008) residue near the Pro-Gln sequence. nih.govresearchgate.net These fluorescent analogues allow for direct visualization of receptor localization, internalization, and recycling in living cells without the need for radioactivity or antibodies. nih.gov The choice of fluorophore is critical, as some, like Alexa 488, can alter the biological activity and binding properties of the parent peptide. nih.gov
Table 2: Examples of Site-Specific Derivatization for Functional Probes
| Derivatization Method | Target Sequence/Peptide | Attached Probe/Label | Application | Reference |
|---|---|---|---|---|
| Enzymatic (Transglutaminase) | Pro-Lys-Pro-Gln-Gln-Phe (TGase tag) | Alexa Dyes (e.g., A647-cadaverine) | Site-specific protein labeling for single-molecule FRET studies. | nih.govresearchgate.net |
| Fluorogenic Substrate Synthesis | Ac-Gln-Pro-Lys-Lys-(Ac) | 7-amino-4-methylcoumarin (AMC) | Quantifying SIRT1, SIRT2, and SIRT3 enzyme activity. | caymanchem.com |
| Chemical Conjugation | Substance P (Arg-Pro-Lys-Pro-Gln-Gln...) | BODIPY FL, Oregon Green 488 | Fluorescent probes for receptor binding, activation, and imaging in live cells. | nih.gov |
| Chemical Conjugation | Substance P (Arg-Pro-Lys-Pro-Gln-Gln...) | Dansyl (Dns) chloride | Environment-sensitive fluorescent ligand to study the physical nature of receptor binding pockets. | researchgate.net |
Biophysical and Structural Characterization Methodologies for Pro Pro Gln
Spectroscopic Techniques for Conformational Analysis of Pro-Pro-Gln
Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation
Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides and proteins in solution. The method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum is highly sensitive to the peptide's secondary structure, with distinct spectral signatures for α-helices, β-sheets, β-turns, and random coils.
For a proline-rich peptide like this compound, the CD spectrum is expected to be dominated by features characteristic of a polyproline II (PPII) helix. The PPII conformation is a left-handed helix with three residues per turn and is a common structural motif in unfolded proteins and proline-rich sequences. biorxiv.org The classic CD spectrum of a PPII helix features a strong negative band around 206 nm and a weak positive band around 228 nm. researchgate.net However, the exact positions and intensities of these bands can be influenced by the solvent environment. rsc.org Studies on oligomeric peptides that form PPII helices have shown significant solvatochromic shifts in the main negative band, highlighting the high accessibility of the extended PPII helix to the surrounding solvent. rsc.org
In the case of this compound, the presence of the two consecutive proline residues strongly favors the adoption of a PPII-like conformation. The analysis of the CD spectrum would involve identifying the characteristic negative and positive bands and comparing their positions and intensities to reference spectra for PPII helices and other secondary structures. It is important to note that short peptides may exist as an ensemble of conformations in solution, and the resulting CD spectrum would represent the population-weighted average of these structures.
Table 1: Characteristic CD Spectral Features for Common Peptide Secondary Structures
| Secondary Structure | Wavelength of Positive Band (nm) | Wavelength of Negative Band(s) (nm) |
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~218 |
| β-Turn | Varies depending on turn type | Varies depending on turn type |
| Polyproline II (PPII) Helix | ~228 | ~206 |
| Random Coil | ~212 | ~195 |
Vibrational Spectroscopy (FTIR, Raman) for Amide Bond Conformational States
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the conformational states of peptide amide bonds. These techniques probe the vibrational modes of the peptide backbone, particularly the amide I and amide III bands, which are sensitive to secondary structure.
The amide I band, occurring between 1600 and 1700 cm⁻¹, arises primarily from the C=O stretching vibration of the peptide bond. shimadzu.com The frequency of this band is highly dependent on the hydrogen-bonding environment and the local geometry of the backbone, making it a useful indicator of secondary structure. For instance, β-turns, which could potentially be formed by the this compound sequence, exhibit characteristic amide I frequencies. nih.gov The amide I band for β-turns can appear in a broad range from 1628 cm⁻¹ to 1694 cm⁻¹. nih.gov Studies on β-hairpin peptides have shown that the amide I maximum can be centered around 1640 cm⁻¹, with a shoulder near 1670 cm⁻¹. aip.org
Raman spectroscopy offers complementary information to FTIR. While FTIR is based on the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of light. arxiv.org The amide I and amide III bands are also prominent in Raman spectra and can be used for secondary structure analysis. pnas.org Raman spectra of individual amino acids, such as proline and glutamine, have been characterized, providing a basis for interpreting the spectrum of the this compound tripeptide. spiedigitallibrary.orgnih.govresearchgate.net For glutamine, a peak around 1710 cm⁻¹ has been assigned to the amide side chain. arxiv.org
By analyzing the positions and intensities of the amide I and amide III bands in both FTIR and Raman spectra, it is possible to gain insights into the predominant conformational states of the amide bonds in this compound, including the potential presence of β-turns or other ordered structures in equilibrium with a more extended PPII conformation.
Table 2: Typical Amide I and Amide III Vibrational Frequencies for Peptide Secondary Structures
| Secondary Structure | Amide I (cm⁻¹) | Amide III (cm⁻¹) |
| α-Helix | 1650–1658 | 1260–1310 |
| β-Sheet | 1620–1640 (low), 1680–1700 (high) | 1220–1250 |
| β-Turn | 1660–1695 | 1260–1300 |
| Random Coil | 1640–1650 | 1240–1260 |
Fluorescence Spectroscopy for this compound Microenvironment Analysis
Fluorescence spectroscopy is a highly sensitive technique that can provide information about the local microenvironment of a fluorophore. In the context of the this compound tripeptide, which lacks a strongly fluorescent aromatic side chain, intrinsic fluorescence studies are challenging. The peptide bonds themselves exhibit weak fluorescence, which can be sensitive to the local environment, but these signals are often difficult to measure and interpret.
A more common approach for non-fluorescent peptides is the use of extrinsic fluorescent probes. A fluorescent dye can be covalently attached to the N- or C-terminus of the peptide. Changes in the fluorescence properties of the dye, such as its emission wavelength, quantum yield, and lifetime, can then be used to monitor changes in the peptide's conformation or its interactions with other molecules. For example, the fluorescence of a probe attached to this compound could be monitored as a function of solvent polarity or upon binding to a target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Solution Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides and proteins in solution at atomic resolution. imrpress.com For a peptide like this compound, NMR can provide detailed information about the conformation of the peptide backbone, the side chains, and the dynamics of the molecule.
1D and 2D NMR Experiments for Resonance Assignment and Connectivity
The first step in any NMR structural analysis is the assignment of the resonances in the NMR spectrum to specific nuclei in the molecule. For a peptide, this involves assigning the signals from the backbone and side-chain protons (¹H) and, if isotopically labeled, the backbone and side-chain carbons (¹³C) and nitrogens (¹⁵N).
One-dimensional (1D) ¹H NMR spectra of peptides can provide initial information about the conformational state. For instance, the dispersion of the amide proton chemical shifts is related to the degree of secondary structure. chemrxiv.org However, for a peptide with multiple proline residues like this compound, the 1D spectrum is often complex due to the presence of multiple conformers arising from cis-trans isomerization of the X-Pro peptide bonds. portlandpress.com
Two-dimensional (2D) NMR experiments are essential for resolving the overlapping signals in the 1D spectrum and for establishing connectivities between different nuclei. The most common 2D NMR experiments for peptide resonance assignment include:
COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled to each other, typically those separated by two or three bonds. This allows for the identification of the spin systems of the individual amino acid residues. uzh.ch
TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations observed in COSY to all protons within a spin system. This is particularly useful for identifying the complete set of resonances for each amino acid residue. uzh.ch
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached heteronuclei, such as ¹³C or ¹⁵N. This is a powerful tool for resolving overlapping proton signals and for assigning the resonances of the carbon and nitrogen atoms. imrpress.com
For this compound, these experiments would be used to assign the ¹H, ¹³C, and ¹⁵N resonances for each of the three residues in both the cis and trans conformations of the two proline peptide bonds. The relative populations of the cis and trans isomers can be determined from the intensities of the corresponding peaks in the NMR spectra. imrpress.com
NOE-Based NMR for Inter-Residue Distance Constraints
The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other in space (typically less than 5 Å), regardless of whether they are connected by chemical bonds. The intensity of the NOE is inversely proportional to the sixth power of the distance between the protons. By measuring a set of NOEs between different protons in a peptide, a set of distance constraints can be generated that can be used to calculate the three-dimensional structure of the peptide.
NOEs are typically measured using 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. chemrxiv.org For this compound, NOESY spectra would be recorded to identify short-range and long-range NOEs. Key NOEs for determining the conformation of a peptide include:
Intra-residue NOEs: These are NOEs between protons within the same amino acid residue and are useful for confirming resonance assignments and for determining the conformation of the side chains.
Sequential NOEs: These are NOEs between protons on adjacent residues, such as the NOE between the α-proton of residue i and the amide proton of residue i+1. These are crucial for determining the sequence of the peptide and for defining the backbone conformation. chemrxiv.org
For proline-containing peptides, specific NOE patterns can be used to distinguish between the cis and trans conformations of the X-Pro peptide bond. A strong NOE between the α-proton of the preceding residue and the δ-protons of proline is characteristic of a trans peptide bond, while a strong NOE between the α-protons of the preceding residue and the proline α-proton is indicative of a cis peptide bond. chemrxiv.orgnih.gov
By combining the distance constraints derived from NOE measurements with information about dihedral angles obtained from coupling constants, a detailed three-dimensional model of the solution structure of this compound can be generated using computational methods such as distance geometry and molecular dynamics simulations.
Conformational Dynamics Studies of this compound via NMR Relaxation
Nuclear Magnetic Resonance (NMR) relaxation studies are a powerful tool for probing the internal dynamics and conformational flexibility of peptides like this compound in solution. nih.gov The presence of two consecutive proline residues introduces significant conformational constraints, potentially favoring specific structures such as a polyproline II (PPII) helix, which is a common conformation in proline-rich sequences. nih.govresearchgate.net NMR relaxation parameters, including the spin-lattice (T1) and spin-spin (T2) relaxation times, and the heteronuclear Nuclear Overhauser Effect (NOE), provide quantitative insights into the motions of the peptide backbone and side chains on a wide range of timescales. researchgate.netchemrxiv.org
Interactive Table: Representative NMR Relaxation Data for Peptide Dynamics Analysis
Mass Spectrometry-Based Approaches for this compound Characterization
Mass spectrometry (MS) is an indispensable analytical technique for the characterization of peptides, offering high sensitivity, accuracy, and speed. ki.secreative-proteomics.com
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Purity
Electrospray ionization mass spectrometry (ESI-MS) is the gold standard for accurately determining the molecular weight of peptides and proteins. creative-proteomics.comresearchgate.net In this technique, the this compound peptide is ionized directly from solution, typically generating a series of multiply charged ions. lcms.czlibretexts.org The mass spectrometer measures the mass-to-charge (m/z) ratio of these ions. libretexts.org A deconvolution algorithm is then applied to the resulting series of peaks in the mass spectrum to calculate the neutral molecular mass of the intact peptide with high precision. lcms.cz
This accurate mass measurement serves as a primary confirmation of the peptide's identity, as the experimentally determined mass can be compared to the theoretically calculated mass. creative-proteomics.com A close match provides high confidence that the correct peptide was synthesized. lcms.cz Furthermore, the ESI-MS spectrum can be used to assess the purity of the sample. The presence of unexpected peaks would indicate impurities or degradation products.
Interactive Table: Molecular Weight Calculation for this compound
Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Post-Translational Modification Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the amino acid sequence of a peptide. libretexts.org In an MS/MS experiment, the intact protonated molecule of this compound, [(M+H)⁺], is first selected in the mass spectrometer. This "precursor ion" is then subjected to fragmentation, typically through collision-induced dissociation (CID) with an inert gas. libretexts.org The resulting "product ions" are then mass-analyzed.
Fragmentation predominantly occurs at the peptide bonds, generating a series of characteristic b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. sc.edu For this compound, this analysis would confirm the this compound sequence and distinguish it from isomers like Pro-Gln-Pro. This method is also highly effective for identifying post-translational modifications, which would be detected as a mass shift in the fragment ions containing the modified residue.
Interactive Table: Theoretical MS/MS Fragmentation Ions for this compound
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Thermal Degradation Product Identification
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is an analytical method used to characterize materials by thermally decomposing them in an inert atmosphere to produce smaller, volatile fragments (pyrolyzates). eag.com These fragments are then separated by a gas chromatograph and identified by a mass spectrometer. eag.com This technique is particularly useful for analyzing complex materials that are not amenable to direct analysis. ifremer.fr
When applied to the tripeptide this compound, Py-GC-MS would provide a profile of its thermal degradation products. Research has shown that peptides containing proline have a high propensity to form cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), upon heating. researchgate.net Therefore, a major expected product from the pyrolysis of this compound would be cyclo(Pro-Pro). researchgate.net Other degradation products would likely arise from the breakdown of the glutamine side chain and other fragmentation pathways of the peptide backbone. Identifying these specific pyrolyzates can yield structural information about the original peptide.
Interactive Table: Potential Thermal Degradation Products of this compound
X-ray Crystallography and Electron Microscopy Methodologies for this compound in Complex with Macromolecules
Due to its small size and inherent flexibility, obtaining a crystal structure of the this compound tripeptide by itself is challenging. Therefore, X-ray crystallography and cryo-electron microscopy (cryo-EM) are most effectively used to determine its structure when it is bound to a larger macromolecule, such as a protein receptor or enzyme. nih.govaimspress.com
In X-ray crystallography, the goal is to grow a well-ordered crystal of the macromolecule-peptide complex. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map of the complex. nih.gov This map can be interpreted to build an atomic-resolution model, revealing the precise three-dimensional conformation of the bound this compound peptide. nih.gov It also details the specific non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, between the peptide and the macromolecule's binding pocket. nih.govkorea.ac.kr
Cryo-electron microscopy is another powerful technique for determining the structures of large macromolecular assemblies. nih.govknu.edu.af In a typical single-particle analysis experiment, a vitrified (flash-frozen) sample of the complex is imaged with an electron microscope. aimspress.com Thousands of 2D projection images of individual complexes are computationally combined to reconstruct a 3D electrostatic potential map (a "density map"). iucr.org At high resolutions (approaching ~2-3 Å), this map is detailed enough to allow for the building of an atomic model of the complex, including the bound this compound ligand, similar to what is achieved with X-ray crystallography. iucr.org Both techniques provide invaluable snapshots of how this compound interacts with its biological targets.
Enzymatic Interactions and Biotransformation Pathways Involving Pro Pro Gln
Proteolytic Degradation of Pro-Pro-Gln by Specific Peptidases and Proteases
The degradation of this compound is mediated by enzymes that recognize and cleave peptide bonds involving proline residues. Due to the unique rigid structure conferred by proline, specialized proteases are required for its hydrolysis.
The hydrolysis of peptides containing proline is a specialized enzymatic process. Enzymes known as post-proline cleaving enzymes (PPCEs) exhibit a preference for hydrolyzing peptide bonds at the carboxyl-terminal of proline residues. nih.govmdpi.com While specific kinetic data for the hydrolysis of the exact tripeptide this compound are not extensively documented in publicly available literature, the kinetic parameters of well-characterized prolyl oligopeptidases acting on similar, short proline-containing substrates can provide insight into the expected enzymatic efficiency.
These enzymes, typically belonging to the serine peptidase family, have a catalytic domain that facilitates the cleavage of Pro-Xaa bonds, where Xaa can be a variety of amino acid residues, including glutamine. mdpi.com The catalytic efficiency is influenced by the amino acids flanking the proline residue.
The table below presents representative kinetic parameters for a prolyl oligopeptidase acting on a model substrate. It is important to note that these values are illustrative and would differ for the specific this compound substrate.
Interactive Table 1: Representative Kinetic Parameters for Prolyl Oligopeptidase
| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
|---|
Data derived from a study on lamb kidney post-proline cleaving enzyme. researchgate.net The K_m value indicates the substrate concentration at which the enzyme reaches half of its maximum velocity, reflecting the enzyme's affinity for the substrate.
The primary site of proteolytic attack on the this compound sequence is the peptide bond between the second proline (Pro) residue and the glutamine (Gln) residue. Proline-specific endopeptidases, such as prolyl oligopeptidase, specifically target the carboxyl side of proline residues but are generally unable to cleave a Pro-Pro bond. researchgate.net Therefore, the initial cleavage event is highly specific.
Upon enzymatic cleavage, the tripeptide is hydrolyzed into smaller fragments. The expected degradation products would be the dipeptide Pro-Pro and the single amino acid Gln. Subsequent action by other peptidases, such as prolidases (which cleave X-Pro dipeptides), could further degrade the Pro-Pro dipeptide into individual proline amino acids.
Beyond enzymatic action, the glutamine residue itself can undergo spontaneous, non-enzymatic deamidation under physiological conditions to form glutamic acid (Glu). researchgate.netnih.gov This chemical modification would result in the formation of Pro-Pro-Glu, which would then be subject to a different set of peptidases.
Interactive Table 2: Predicted Proteolytic Cleavage and Products of this compound | Substrate | Enzyme Class | Predicted Cleavage Site | Primary Degradation Products | | :--- | :--- | :--- | :--- | | this compound | Prolyl Oligopeptidase | Pro-Pro|-Gln | Pro-Pro, Gln | | Pro-Pro | Prolidase / Prolinase | Pro|-Pro | Pro, Pro |
Prolyl oligopeptidases (POPs), also known as prolyl endopeptidases, are serine proteases that play a significant role in the metabolism of proline-containing peptides. researchgate.net A key characteristic of POPs is their ability to cleave peptides shorter than approximately 30 amino acids on the C-terminal side of proline residues. researchgate.net This makes this compound an ideal potential substrate.
The specificity of POPs for the Pro-X bond means they are primary candidates for mediating the cleavage of the Pro-Gln bond. researchgate.net Research has shown that POPs can hydrolyze a variety of Pro-X bonds, with the nature of the 'X' residue influencing the rate of cleavage. researchgate.net The inability of POPs to hydrolyze the Pro-Pro linkage ensures that the initial cleavage of this compound occurs specifically at the Pro-Gln bond. researchgate.net While POPs are defined by their enzymatic activity, some studies suggest they may also have non-catalytic functions, acting as binding partners for cytosolic proteins, which could be independent of their peptidase activity. nih.gov
While classical collagenases typically recognize specific, longer sequences within the collagen triple helix (such as Pro-X-Gly-Pro), other enzymes involved in collagen processing exhibit direct Pro-Gln cleaving activity. researchgate.net
A prominent example is Procollagen (B1174764) N-endopeptidase (also known as procollagen N-proteinase). nih.govnih.govharvard.edu This metalloendopeptidase is crucial for the maturation of collagen. It functions by removing the N-terminal propeptides from procollagen types I and II, a necessary step for the assembly of collagen fibrils. nih.gov The specific cleavage site in the pro-alpha1(I) chain of bovine and human procollagen has been identified as the peptide bond between a proline and a glutamine residue (Pro|-Gln). nih.govoxfordreference.comresearchgate.net This demonstrates a precise and physiologically critical enzymatic activity that targets the Pro-Gln sequence.
Interactive Table 3: Specificity of Procollagen N-Endopeptidase | Enzyme | Procollagen Chain | Species | Cleavage Site | | :--- | :--- | :--- | :--- | | Procollagen N-endopeptidase | pro-α1(I) | Bovine, Human | -Pro|-Gln- | | Procollagen N-endopeptidase | pro-α1(II) | Multiple | -Ala|-Gln- | | Procollagen N-endopeptidase | pro-α2(I) | Multiple | -Ala|-Gln- |
Data sourced from multiple studies on procollagen processing. nih.govoxfordreference.comresearchgate.net
This compound as a Substrate or Inhibitor in In Vitro Enzyme Assays
The specific cleavage of the Pro-Gln bond by certain enzymes makes the this compound sequence a useful tool for designing substrates in in vitro enzyme assays. These assays are fundamental for discovering enzyme inhibitors and characterizing enzyme activity.
A common strategy involves attaching a reporter molecule, such as a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., 7-amino-4-methylcoumarin (B1665955), AMC), to the C-terminus of the peptide. promega.deresearchgate.net When the peptide substrate (e.g., this compound-AMC) is intact, the fluorescence is quenched. Upon enzymatic cleavage of the Pro-Gln bond, the AMC molecule is released, resulting in a detectable fluorescent signal that is proportional to the enzyme's activity. promega.denih.gov Such an assay could be used in high-throughput screening to identify inhibitors of enzymes like prolyl oligopeptidase or procollagen N-endopeptidase. nih.gov
Conversely, small peptides can sometimes act as competitive inhibitors by binding to the active site of an enzyme without being cleaved, thereby preventing the binding of the natural substrate. While there is no specific evidence of this compound acting as a potent inhibitor, peptides with similar structures are often tested for such properties.
Interactive Table 4: Conceptual Design of a Fluorogenic Assay Using a this compound Substrate
| Component | Function | Example | Detection Method |
|---|---|---|---|
| Enzyme | Catalyst | Prolyl Oligopeptidase | - |
| Substrate | Peptide sequence recognized by the enzyme | This compound | - |
| Reporter | Fluorophore released upon cleavage | 7-amino-4-methylcoumarin (AMC) | Fluorometry |
| Complete Assay Substrate | Intact, non-fluorescent molecule | This compound-AMC | - |
| Product 1 | Cleaved peptide fragment | Pro-Pro | - |
Biocatalytic Modifications of this compound by Ligases and Transferases
In addition to degradation, the this compound tripeptide can be modified by enzymes that catalyze the formation of new bonds, altering its structure and function.
Ligases are enzymes that join two molecules together. Peptide ligases, such as Sortase A, are used in biotechnology to conjugate peptides to proteins or other molecules. mdpi.com However, these enzymes typically have strict recognition sequences (e.g., LPXTG for Sortase A), which are not present in this compound. mdpi.com Therefore, direct modification of the tripeptide by such ligases is unlikely unless it is part of a larger polypeptide containing the required motif.
Transferases are a more likely class of enzymes to modify this compound, particularly at its C-terminal glutamine residue. Transglutaminases (TGs) are a family of enzymes that catalyze acyl-transfer reactions on the γ-carboxamide group of glutamine. nih.govnih.gov Depending on the amine donor, TGs can mediate two principal modifications:
Protein Cross-linking: In the presence of a primary amine, such as the ε-amino group of a lysine (B10760008) residue, TG forms a stable, protease-resistant isopeptide bond. mdpi.comnih.gov This could link this compound to another peptide or protein.
Deamidation: If water acts as the amine donor, TG hydrolyzes the glutamine side chain, converting it to glutamic acid. nih.gov This reaction transforms this compound into Pro-Pro-Glu.
Another class, Glutaminases , specifically catalyzes the hydrolysis of glutamine to glutamic acid, which would also result in the conversion of this compound to Pro-Pro-Glu. nih.gov These modifications alter the charge and potential interaction sites of the peptide.
Interactive Table 5: Potential Biocatalytic Modifications of the Glutamine Residue in this compound
| Enzyme Class | Enzyme Example | Reaction Type | Co-Substrate | Resulting Modification of this compound |
|---|---|---|---|---|
| Transferase | Transglutaminase | Acyl-transfer (Cross-linking) | Peptide-bound Lysine | Covalent linkage to another peptide via an isopeptide bond |
Microbial Metabolism and Biotransformation Pathways of this compound
The microbial metabolism of the specific tripeptide this compound has not been extensively documented in dedicated studies. However, the biotransformation pathways can be inferred from the known microbial enzymatic activities on proline-rich oligopeptides. The degradation of such peptides in the microbial world is primarily governed by a specialized set of enzymes known as proline-specific peptidases.
Peptides rich in proline, particularly those with Pro-Pro sequences, are known for their significant resistance to degradation by common proteases. researchgate.net This resistance is due to the unique rigid cyclic structure of the proline residue, which restricts the conformational flexibility of the peptide backbone. researchgate.net Consequently, microorganisms that can utilize proline-rich peptides as nutrient sources possess specific enzymes capable of cleaving peptide bonds adjacent to or between proline residues.
Potential microbial biotransformation of this compound would likely involve the following enzymatic steps:
Transport: The initial step requires the transport of the tripeptide into the microbial cell. Bacteria like Listeria monocytogenes possess distinct systems for the transport of di- and tripeptides. asm.org
Peptidase Activity: Once inside the cell, the peptide is subject to degradation by intracellular peptidases. The breakdown of a this compound peptide would necessitate enzymes that can handle the challenging Pro-Pro bond.
Several classes of microbial peptidases could be involved in the metabolism of this compound:
X-prolyl-dipeptidyl-peptidases (PepX): These enzymes are found in some lactic acid bacteria and are capable of cleaving dipeptides from the N-terminus of oligopeptides, provided that proline is in the penultimate position (X-Pro). asm.org However, their activity on a Pro-Pro N-terminus is not well-established and may be limited.
Aminopeptidases P (APPro): These are metallopeptidases that specifically cleave the N-terminal amino acid from a peptide when the second residue is proline (X-Pro bond). mdpi.com A bacterial APPro could potentially cleave the first proline from this compound, but this is not its canonical mode of action, which typically involves removing the residue preceding proline.
Oligopeptidase B (OpdB): This serine peptidase, found in bacteria like Escherichia coli, can degrade proline-rich antimicrobial peptides. jmb.or.krresearchgate.net Studies have shown that OpdB can hydrolyze cationic antimicrobial peptides up to 30 residues long, even those containing several prolines. researchgate.net However, its activity can be blocked if two consecutive proline residues are present at the cleavage site, suggesting a Pro-Pro bond might be resistant to its action. jmb.or.kr
Prolidases (Xaa-Pro dipeptidases): These enzymes specialize in cleaving dipeptides with a C-terminal proline. They would not be directly involved in the initial breakdown of this compound but could act on the Pro-Gln dipeptide if it were released by another enzyme. nih.gov
| Enzyme Class | Typical Cleavage Site | Potential Role in this compound Degradation | Source Organism Example |
|---|---|---|---|
| X-prolyl-dipeptidyl-peptidase (PepX) | Cleaves N-terminal X-Pro dipeptide | Limited; would require cleavage after the second Pro. | Lactic acid bacteria asm.org |
| Aminopeptidase P (APPro) | Cleaves N-terminal residue from X-Pro... peptides | Unlikely to initiate cleavage at Pro-Pro bond. mdpi.com | Escherichia coli mdpi.com |
| Oligopeptidase B (OpdB) | Cleaves after basic residues (Arg, Lys) in peptides <30 residues | May degrade the peptide but could be inhibited by the Pro-Pro motif. jmb.or.kr | Escherichia coli jmb.or.kr |
| Prolidase | Cleaves X-Pro dipeptides | Could act on a Pro-Gln fragment if released by another peptidase. nih.gov | Various bacteria nih.gov |
Investigation of Glutaminyl Cyclase Activity on N-Terminal Glutamine of this compound
The N-terminal glutamine (Gln) residue of peptides and proteins can undergo an intramolecular cyclization to form pyroglutamic acid (pGlu). pnas.org This post-translational modification is a crucial step in the maturation of many peptide hormones and other bioactive molecules. The conversion can occur spontaneously, especially under certain pH and temperature conditions, but it is significantly accelerated by the enzyme Glutaminyl Cyclase (QC). pnas.orgnih.gov
Glutaminyl Cyclase (EC 2.3.2.5) catalyzes the formation of the pGlu residue at the N-terminus of a peptide chain, with the concurrent release of an ammonia (B1221849) molecule. pnas.org This enzymatic reaction is highly specific for glutamine as the N-terminal residue. While no studies have specifically detailed the kinetics of QC using this compound as a substrate, the enzyme's known substrate specificity allows for a well-founded understanding of its likely activity.
Enzyme Characteristics and Substrate Specificity:
Mammalian QCs are zinc-dependent enzymes with a defined substrate-binding pocket. nih.gov Studies on various glutaminyl peptides have revealed key aspects of QC's substrate specificity:
N-Terminal Gln is Essential: The enzyme's primary requirement is an L-glutamine residue at the absolute N-terminus of the substrate. pnas.org
Influence of Adjacent Residues: The nature of the amino acid in the second position can influence the reaction rate. The enzyme shows a bias against adjacent acidic residues and tryptophan. drugbank.com The presence of a proline residue at the second position, as in the hypothetical Gln-Pro... sequence, is permissible.
Peptide Length: QC can act on substrates of varying lengths, from dipeptides to large proteins. pnas.org The efficiency of the conversion is not significantly dependent on the chain length beyond the second residue. drugbank.com
Given these characteristics, this compound is not a direct substrate for Glutaminyl Cyclase because its N-terminal residue is proline. However, if a related peptide, Gln-Pro-Pro , were considered, it would be an expected substrate for QC. The enzyme would catalyze the conversion of the N-terminal glutamine to pyroglutamic acid, yielding the modified peptide pGlu-Pro-Pro .
The enzymatic reaction proceeds as follows: Gln-Pro-Pro → pGlu-Pro-Pro + NH₃
This conversion is generally much faster than the non-enzymatic reaction. For instance, in crude extracts, the enzymatic conversion of glutaminyl peptides can be approximately 70 times faster than the spontaneous reaction. pnas.org The formation of the pGlu ring structure makes the resulting peptide more resistant to degradation by aminopeptidases, thereby increasing its biological half-life. nih.gov
| Property | Value / Characteristic | Reference |
|---|---|---|
| Molecular Weight | 43,000-50,000 Da | pnas.org |
| Optimal pH | ~8.0 | pnas.org |
| Cofactor Requirement | Zinc ion | nih.gov |
| ATP Requirement | Not required | pnas.org |
| Km (for various Gln-peptides) | 60-130 µM | pnas.org |
| Vmax (for various Gln-peptides) | 390-690 pmol/µg per hr | pnas.org |
| Inhibitors | Ammonium chloride (1.0 M) | pnas.org |
The investigation of QC activity is critical in biotechnology and pharmacology, particularly in the manufacturing of therapeutic monoclonal antibodies, where N-terminal Gln cyclization is a common modification affecting product heterogeneity. researchgate.net
Molecular Recognition and Binding Interactions of Pro Pro Gln in Model Systems
Investigation of Pro-Pro-Gln Binding to Model Receptors and Binding Proteins
To characterize the binding of this compound to a specific receptor or protein, a combination of biophysical techniques would be necessary.
Role of this compound in Peptide-Mediated Protein-Protein Interactions
Proline-rich sequences frequently act as recognition motifs in protein-protein interactions (PPIs). nih.gov The this compound sequence could potentially mediate such interactions by binding to specific domains on a target protein, thereby facilitating the formation of larger protein complexes. researchgate.net Investigating this would involve identifying proteins that bind to this motif and studying how this interaction influences the assembly and function of protein complexes.
Allosteric Modulation Studies Involving this compound and Target Macromolecules
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's affinity or efficacy for its endogenous ligand. nih.govnih.gov It is conceivable that this compound could act as an allosteric modulator. To test this, one would perform binding or functional assays with the target macromolecule and its primary ligand in the presence and absence of this compound. A change in the binding affinity or functional response of the primary ligand would indicate allosteric modulation. mdpi.com
Mechanistic Studies and Bioactivity of Pro Pro Gln in Academic Models
Pro-Pro-Gln as a Model Peptide for Studying Cellular Transport Mechanisms
The tripeptide this compound is not commonly utilized as a standalone model for investigating cellular transport. Research in this area tends to focus on its constituent amino acids, proline and glutamine, or on larger, more complex peptides that contain the this compound sequence.
The transport of the individual amino acids is well-characterized. Glutamine is transported across cell membranes by multiple sodium-dependent and sodium-independent systems, including systems A, N, L, ASC, B⁰,⁺, and y⁺LAT2. frontiersin.org These transporters are crucial for processes like supplying glutamine to GABAergic interneurons for neurotransmitter synthesis. uniprot.org Proline is also actively transported into cells via specific carriers, such as the solute carrier family 38 member 2 (SLC38A2), and its uptake is essential for processes like collagen synthesis. frontiersin.org
Studies on larger peptides offer some insight into how a sequence like this compound might be handled. The peptide transporter 1 (PEPT1), an H⁺-coupled transporter, is responsible for the intestinal absorption of many di- and tripeptides. mdpi.comnih.gov While its primary substrates are short, recent evidence suggests PEPT1 can transport some peptides with four or more residues. nih.govacs.org For instance, the transport of the casein-derived hexapeptide Val-Leu-Pro-Val-Pro-Gln (VLPVPQ) has been shown to be mediated by PEPT1. nih.govacs.org However, other transport mechanisms, such as paracellular diffusion through tight junctions, are also involved in the transport of different oligopeptides. mdpi.com Given that PEPT1 is a primary pathway for many di- and tripeptides, it is a plausible, though not directly studied, route for this compound absorption. nih.gov
Table 1: Selected Amino Acid and Peptide Transport Systems
| Transporter System | Substrate(s) | Transport Mechanism | Cellular Location Example |
|---|---|---|---|
| System A (e.g., SLC38A1/2) | Small neutral amino acids (Gln, Pro, Ala, Ser) | Na⁺-cotransport | Astroglia, placental trophoblasts frontiersin.orguniprot.org |
| System L (e.g., LAT1) | Large neutral amino acids (Gln, Leu) | Facilitated diffusion (Na⁺-independent) | Blood-brain barrier frontiersin.org |
| PEPT1 (SLC15A1) | Di- and tripeptides, some larger peptides (e.g., VLPVPQ) | H⁺-cotransport | Intestinal epithelium nih.govacs.org |
Exploration of this compound in Cellular Signaling Pathways within In Vitro Systems
Direct investigation into the role of the isolated tripeptide this compound in specific cellular signaling pathways is limited in published research. However, the bioactivity of its constituent amino acids, proline and glutamine, is well-documented, suggesting potential signaling roles for peptides derived from them.
Glutamine and its metabolites are deeply integrated into cellular signaling, particularly through the mTORC1 pathway, which is a central regulator of cell growth. nih.gov Glutamine-derived α-ketoglutarate can activate mTORC1, promoting cell growth and proliferation. nih.gov Furthermore, glutamine metabolism is linked to the hypoxia-inducible factor (HIF) signaling cascade, a critical response to low oxygen conditions. mdpi.comdovepress.com Proline can also modulate signaling pathways; its oxidation produces reactive oxygen species (ROS) that can act as signaling molecules to stabilize HIFs and influence redox signaling. frontiersin.org
Research on the dipeptide Pro-Gln in the plant model Arabidopsis thaliana used a biochemical approach to identify putative protein interactors. frontiersin.org This analysis linked Pro-Gln to a network of enzymes involved in central carbon and amino acid metabolism, which are also connected to the Target of Rapamycin (TOR) complex-mediated metabolic network. frontiersin.org While these findings are from a plant model, they support the concept that small peptides can have roles beyond simple nutrition, potentially acting as signaling molecules that interface with major metabolic pathways. frontiersin.orgfrontiersin.org In cancer cell lines, the pro-proliferative effects of interferon-γ have been linked to signaling via the PI3K, STAT1, and STAT3 pathways, which increase glutamine uptake. capes.gov.brnih.gov
Although direct evidence is sparse, the known functions of its components suggest that this compound could potentially interact with or modulate signaling pathways related to nutrient sensing, metabolic regulation, and stress responses.
Investigation of this compound's Role in Modulating Cellular Processes (e.g., proliferation, adhesion) in Cell Culture Models
There is no specific research focused on the direct effects of the tripeptide this compound on cellular processes like proliferation and adhesion in cell culture models. The influence of such a peptide is typically inferred from studies on its components or on larger protein structures.
Cellular adhesion and proliferation are fundamental processes studied extensively in vitro. slideshare.net Cells in culture require attachment to a substrate to proliferate, a process mediated by adhesion molecules like integrins. slideshare.netthermofisher.com The growth surface and medium composition, including the availability of amino acids, significantly influence cell behavior. thermofisher.commdpi.com
Glutamine is a critical nutrient for rapidly dividing cells, including cancer cells, and its availability can directly impact proliferation rates. nih.gov For example, the pro-proliferative effect of interferon-γ on breast cancer cell lines is dependent on its ability to stimulate the uptake of glutamine via the ASCT2 transporter. capes.gov.brnih.gov This highlights how modulating the availability or transport of glutamine can have a direct impact on cell proliferation.
Proline is a major component of collagen, a key protein of the extracellular matrix that provides a scaffold for cell adhesion and growth. nih.gov The availability of proline can therefore be a rate-limiting factor for collagen biosynthesis and, consequently, for the formation of a suitable matrix for cell proliferation. nih.gov However, the direct addition of some proline-containing peptides does not always translate to an effect on proliferation. For instance, the dipeptide Pro-Gly was found to enhance elastin (B1584352) synthesis in fibroblasts without affecting the rate of cell proliferation. frontiersin.org
Table 2: Factors Influencing Cell Proliferation and Adhesion in Culture
| Factor | Influence | Example |
|---|---|---|
| Substrate/Surface | Provides attachment points for cells, can induce differentiation. | Biologically coated surfaces can improve neuron adhesion and differentiation. thermofisher.com |
| Nutrient Availability | Essential amino acids like glutamine are critical for cell division. | Limiting glutamine can inhibit the growth of cancer cells. nih.gov |
| Extracellular Matrix | Proteins like collagen provide structural support for adhesion. | Proline availability can determine the rate of collagen biosynthesis. nih.gov |
| Growth Factors | Stimulate signaling pathways that lead to proliferation. | Interferon-γ can promote proliferation in breast cancer cells by increasing glutamine uptake. capes.gov.br |
This compound as a Model for Peptide Stability and Resistance to Degradation in Biological Fluids (non-clinical focus)
The sequence this compound contains structural features that suggest it would serve as an excellent model for studying peptide stability and resistance to enzymatic degradation. Its composition is relevant to understanding why certain peptides, such as those derived from gluten, are resistant to digestion. nih.govijbiotech.com
A key feature contributing to its stability is the di-proline (-Pro-Pro-) motif. While peptides containing a single proline residue are often susceptible to rapid cleavage in serum, those containing an adjacent di-proline sequence exhibit remarkable stability against serum endopeptidases. ingentaconnect.com The rigid structure of the proline ring and the nature of the Pro-Pro peptide bond make it a poor substrate for many common proteases. nih.gov This inherent resistance is a major reason why proline-rich proteins like gluten are not fully broken down by digestive enzymes. nih.govmdpi.commednews.care
The N-terminal amino acid can also influence stability. An N-terminal glutamine (Gln) residue is known to be unstable under certain conditions, as it can spontaneously cyclize to form pyroglutamate (B8496135) (pGlu). sigmaaldrich.comresearchgate.net This modification can, in turn, enhance the peptide's resistance to aminopeptidases, further increasing its stability. researchgate.net
The combination of the highly stable di-proline core and a potentially cyclizing N-terminal glutamine makes this compound a robust peptide. This makes it a valuable model for studying the chemical and enzymatic factors that govern peptide half-life in biological fluids, independent of any clinical application.
Table 3: Factors Affecting Stability of the this compound Peptide
| Structural Feature | Effect on Stability | Mechanism |
|---|---|---|
| Di-proline (-Pro-Pro-) Motif | Increases resistance to degradation | The rigid Pro-Pro bond is a poor substrate for many endopeptidases. nih.govingentaconnect.com |
| N-terminal Glutamine (Gln) | Can increase resistance to aminopeptidases | May cyclize to pyroglutamate (pGlu), blocking cleavage by N-terminal-targeting enzymes. sigmaaldrich.comresearchgate.net |
| High Proline/Glutamine Content | Generally increases resistance to digestion | Peptides rich in these amino acids are poorly degraded by gastrointestinal enzymes like pepsin and trypsin. ijbiotech.comcaldic.com |
Genetic Engineering Approaches to Modulate this compound Production or Activity in Research Organisms
Genetic engineering is a powerful tool for producing specific peptides and proteins, but it is typically applied to molecules significantly larger than a tripeptide like this compound. The direct production of such a short peptide via recombinant DNA technology is generally inefficient and not a common practice. Instead, research focuses on producing larger polypeptides or proteins that may contain the this compound sequence within their structure.
A relevant example is the recombinant production of substance P analogs in Escherichia coli. nih.gov In one study, a vector system was designed to express multiple linked copies of a synthetic gene for substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂). nih.gov This multimeric protein was then cleaved chemically to release monomers of the desired peptide. This strategy demonstrates how a sequence containing Pro-Gln can be generated as part of a larger, genetically encoded precursor.
Another application is in the production of recombinant human collagens. google.com Collagen is characterized by repeating Gly-X-Y tripeptide motifs, where X is often proline and Y can be various amino acids, including glutamine. Genetic engineering has been used to create recombinant collagens in expression systems like Pichia pastoris, allowing for the production of these repetitive protein structures. google.com
These approaches are designed to produce complex proteins. nih.gov There are no established genetic engineering methods aimed at modulating the in vivo cellular production or activity of the specific, isolated tripeptide this compound in research organisms. Its synthesis and degradation would be governed by general cellular amino acid and peptide metabolism rather than by a dedicated genetic pathway that could be easily targeted.
This compound as a Catalytic Moiety in Organic Reactions (e.g., conjugate addition reactions)
The this compound sequence is a recognized and studied motif within the field of organocatalysis, specifically as part of the Pro-Pro-Xaa peptide family. These tripeptides have proven to be powerful catalysts for stereoselective carbon-carbon bond-forming reactions that proceed through an enamine intermediate. acs.orgnih.gov
In this context, H-dthis compound-OH is one of several Pro-Pro-Xaa catalysts that have been successfully used in reactions such as the conjugate addition of aldehydes to nitroolefins. acs.orgnih.gov The power of this peptide scaffold lies in its modularity; by changing the C-terminal amino acid (the "Xaa" position), the steric and electronic properties of the catalyst can be finely tuned to suit different substrates, leading to high stereoselectivity in the final products. nih.gov
Mechanistic studies have highlighted the importance of the peptide's conformational flexibility and the role of internal proton donors in achieving high catalytic performance. acs.org While some highly effective Pro-Pro-Xaa catalysts have a rigid structure, others, including H-dthis compound-OH, are noted to be more flexible. acs.org This flexibility can be crucial for accommodating substrates and facilitating the catalytic cycle. The development of these peptide catalysts has been guided by both rational design based on mechanistic understanding and, more recently, by machine learning approaches to optimize catalyst structure for specific reactions. acs.orgnih.gov
Table 4: Characteristics of Pro-Pro-Xaa Peptides in Catalysis
| Feature | Description | Relevance to this compound |
|---|---|---|
| Catalytic Function | Organocatalyst for asymmetric C-C bond formation. | H-dthis compound-OH is an effective catalyst for reactions like conjugate additions. acs.org |
| Mechanism | Proceeds via an enamine intermediate formed between the peptide's N-terminal proline and a carbonyl substrate. | Standard mechanism for this class of catalysts. nih.gov |
| Modularity | The C-terminal "Xaa" residue (Gln in this case) can be varied to optimize stereoselectivity for different substrates. | Allows for fine-tuning of catalytic activity. nih.gov |
| Conformation | A balance of flexibility and rigidity is important for catalytic performance. | H-dthis compound-OH is considered a more flexible catalyst within this family. acs.org |
Analytical and Detection Methodologies for Pro Pro Gln in Research Matrices
Chromatographic Techniques for Pro-Pro-Gln Separation and Purification
Chromatography is a cornerstone of peptide analysis, enabling the separation of complex mixtures into individual components. For a peptide like this compound, various chromatographic methods are utilized for both purification and analytical assessment.
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique widely used to assess the purity of synthetic and isolated peptides. rockefeller.edu Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. In RP-HPLC, peptides are separated based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724), often with an ion-pairing agent such as trifluoroacetic acid (TFA).
The purity of synthetic peptides, including those with this compound sequences, is routinely checked using analytical RP-HPLC. peptide.co.jpthermofisher.com For instance, the analysis of synthetic human salivary proline-rich peptides and other complex sequences often relies on HPLC to confirm homogeneity. psu.edu A study on a basic proline-rich peptide from human parotid saliva used HPLC analysis to identify PTH-amino acid derivatives during Edman degradation sequencing. psu.edu Products advertised with high purity levels (e.g., ≥97%) are typically verified by HPLC. sigmaaldrich.com Quantification can be achieved by integrating the peak area of the peptide and comparing it to a calibration curve generated from a known concentration of a purified standard.
Table 1: Representative HPLC Conditions for Peptide Analysis
| Parameter | Condition | Application |
| Column | Reversed-phase C18 | General peptide purity and analysis. mdpi.com |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Common aqueous mobile phase for peptide separations. poga.ca |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Common organic mobile phase for eluting peptides. poga.ca |
| Gradient | Linear gradient of increasing Mobile Phase B | To elute peptides with varying hydrophobicities. poga.ca |
| Detection | UV Absorbance at 214 nm and 280 nm | 214 nm for the peptide backbone; 280 nm for aromatic residues. |
| Flow Rate | ~0.5-1.0 mL/min | Standard for analytical scale columns. poga.ca |
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures than traditional HPLC, resulting in significantly faster analysis times and improved resolution. A rapid UPLC method was developed for the separation and characterization of low-molecular-weight glutenin subunits (LMW-GS) from wheat, demonstrating the power of this technique for complex protein mixtures. acs.org This method could achieve reproducible, high-resolution separation in under 20 minutes, a significant improvement over traditional HPLC. acs.org In other research, a nano Acquity UPLC system was coupled with mass spectrometry for the identification of peptide sequences from oat protein hydrolysates, some of which contained proline and glutamine. poga.ca The high resolution of UPLC is critical for separating closely related peptide fragments that may be present in research matrices.
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, or size in solution. This technique is invaluable for studying the non-covalent aggregation or oligomerization of peptides and proteins. In one study, SEC was employed to analyze the in-solution oligomerization states of a protein that contained a "this compound-Ala" sequence, demonstrating its utility in determining whether a peptide exists as a monomer, dimer, or higher-order oligomer in a given buffer. googleapis.com SEC is also used as a purification step, for example, using Sephadex G-25 or G-50 columns to separate peptides from smaller or larger contaminants based on size. tandfonline.comgoogle.com.na
Capillary Electrophoresis for High-Resolution Analysis of this compound and its Fragments
Capillary Electrophoresis (CE) is a high-resolution separation technique that uses a high-voltage electric field to separate analytes within a narrow capillary tube. It offers very high efficiency and requires minimal sample volume. Different modes of CE can be applied to peptide analysis:
Capillary Zone Electrophoresis (CZE) separates peptides based on their mass-to-charge ratio. mdpi.com
Capillary Isoelectric Focusing (cIEF) separates peptides based on their isoelectric point (pI), which is particularly useful for resolving peptide isomers. mdpi.com
Capillary Gel Electrophoresis (CGE) separates analytes based on their molecular weight, similar to SDS-PAGE, and is effective for peptides with many hydrophobic side chains. mdpi.com
These high-resolution techniques are well-suited for the detailed analysis of this compound and its potential fragments or post-translationally modified variants in complex biological samples.
Immunoassay Development for this compound Detection in Research Samples (e.g., ELISA)
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are highly specific and sensitive methods for detecting and quantifying a target analyte in a complex sample. The development of an ELISA for this compound would involve generating antibodies that specifically recognize this tripeptide sequence.
The general process involves:
Antigen Preparation: The small this compound peptide (a hapten) would be conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to make it immunogenic.
Immunization: An animal model is immunized with the conjugate to produce polyclonal or monoclonal antibodies.
Assay Development: A competitive ELISA format is often used for small molecules. In this setup, a known amount of a this compound conjugate is immobilized on a microtiter plate. The sample containing the unknown amount of free this compound is mixed with a limited amount of specific antibody and added to the plate. The free peptide in the sample competes with the immobilized peptide for antibody binding. The amount of antibody bound to the plate is inversely proportional to the concentration of this compound in the sample.
This approach is analogous to the use of a competitive ELISA with a monoclonal R5 antibody to quantify gluten residues in wheat bran, where the assay detects specific immunogenic peptide sequences. rcaap.ptmdpi.com Similarly, an ELISA was developed to detect the P30 protein of Mycoplasma pneumoniae in patient serum, demonstrating the successful application of this technique for specific protein detection in biological fluids. nih.govasm.org
Coupled Spectroscopic-Chromatographic Methods for this compound Quantification (e.g., LC-MS/MS)
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for definitive identification and quantification of peptides in complex mixtures. This method provides high sensitivity, specificity, and structural information.
In this technique, peptides are first separated by HPLC or UPLC and then introduced into a mass spectrometer. The peptide ions are selected (MS1), fragmented (MS2) using techniques like collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The amino acid sequence can be deduced from the fragmentation pattern.
Several studies have used LC-MS/MS to identify the this compound sequence within larger bioactive peptides.
Research on soybean protein hydrolysates identified a peptide containing this compound using LC-MS analysis. usp.brscielo.brscielo.br
A study on oat protein hydrolysates identified a peptide with the sequence Leu-Pro-Pro-Gln-Leu (LPPQL) using a nano Acquity UPLC system coupled to a Q-Tof Premier mass spectrometer. poga.ca
In another study, peptides from dry-cured ham were analyzed using a UHPLC system coupled to an LTQ-Orbitrap mass spectrometer, identifying the sequence Phe-Pro-Pro-Gln (FPPQ). mdpi.com
Quantification using LC-MS/MS is highly accurate and is typically performed using methods like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where specific precursor-to-fragment ion transitions for the target peptide are monitored.
Table 2: Exemplary LC-MS/MS Parameters for Peptide Identification
| Parameter | Specification | Source |
| LC System | UHPLC-LTQ-Orbitrap MS | mdpi.com |
| Column | C18 (5 µm, 250 mm × 3 mm) | mdpi.com |
| Mobile Phase A | 0.1% formic acid in water | mdpi.compoga.ca |
| Mobile Phase B | 100% Acetonitrile with 0.1% formic acid | mdpi.compoga.ca |
| MS Mode | Positive Ionization Mode | scielo.br |
| Fragmentation | Collision-Induced Dissociation (CID) | scielo.br |
| Data Analysis | Software such as PEAKS or Xcalibur | mdpi.comscielo.br |
Sample Preparation and Extraction Methodologies for this compound from Complex Biological Matrices
The accurate quantification of the tripeptide this compound in complex biological matrices such as plasma, serum, urine, or cell culture media is critically dependent on the initial sample preparation and extraction steps. These preliminary procedures are essential for removing interfering endogenous substances like proteins, salts, and lipids, which can otherwise compromise the sensitivity and reliability of subsequent analytical detection. ibib.plchromatographyonline.com The low concentrations at which peptides like this compound typically exist in these samples further underscore the need for efficient enrichment and purification. ibib.pl A variety of methodologies have been developed to isolate and concentrate peptides from these complex environments, each with distinct advantages and limitations. nih.govnih.gov
Common strategies for peptide extraction include protein precipitation, solid-phase extraction (SPE), liquid-liquid extraction (LLE), and ultrafiltration. ibib.plnih.gov The choice of method is often dictated by the specific physicochemical properties of the analyte, the nature of the biological matrix, and the requirements of the downstream analytical technique, such as liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov For instance, the presence of salts and proteins in blood plasma can be a limiting factor for some extraction techniques, necessitating multi-step procedures to achieve the desired sample purity. ibib.plresearchgate.net
Protein Precipitation
Protein precipitation is a widely used initial step for sample clean-up, particularly for plasma and serum samples. biosyn.comlcms.cz This method involves the addition of a precipitating agent to denature and aggregate high-molecular-weight proteins, which can then be easily separated by centrifugation. biosyn.comejbiotechnology.info Common agents include organic solvents like acetonitrile and acetone, or strong acids such as trichloroacetic acid (TCA). nih.govbiosyn.com For example, a simple and effective method for preparing plasma samples involves precipitation with acetonitrile, followed by centrifugation to collect the supernatant containing the smaller peptides for analysis. acs.org Similarly, a mixture of methanol (B129727) can be used to deproteinize and extract metabolites from serum. nih.govbiorxiv.org While effective for removing the bulk of protein interference, this technique can sometimes be less selective and may result in the loss of peptides that co-precipitate with the proteins. ejbiotechnology.info
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) offers a more selective approach for purifying and concentrating peptides from biological fluids. nih.govchromatographyonline.com This technique relies on the partitioning of analytes between a liquid sample and a solid sorbent material packed in a cartridge. chromatographyonline.com The selection of the sorbent chemistry is critical and is based on the analyte's properties. nih.gov For peptides, reversed-phase (e.g., C18) and mixed-mode ion-exchange sorbents are commonly employed. nih.govbiorxiv.org The process typically involves conditioning the sorbent, loading the pre-treated sample, washing away impurities with a weak solvent, and finally eluting the target peptide with a stronger solvent. nih.gov This method has been successfully used to remove salts and other interfering metabolites from urine samples prior to LC-MS/MS analysis, significantly improving the reliability of peptide detection. biorxiv.org On-line SPE systems, which integrate the extraction process directly with the analytical column, have also been developed to automate and streamline the analysis of metabolites in urine. researchgate.net
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is another fundamental technique used for sample preparation, although it is sometimes considered less attractive than SPE for peptide analysis. ibib.pl It involves the separation of compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net A variation of this method, known as Salting-Out Assisted Liquid-Liquid Extraction (SALLE), uses a water-miscible organic solvent and the addition of salt to induce phase separation, which can be effective for extracting polar metabolites. chromatographyonline.com
Advanced and Combined Methodologies
Often, a single extraction method is insufficient to achieve the required level of purity, and a combination of techniques is necessary. nih.gov Ultrafiltration, which separates molecules based on size using a semi-permeable membrane, can be used to remove large proteins before a more selective step like SPE or supported liquid membrane (SLM) extraction. ibib.plnih.gov SLM extraction has been shown to be an efficient and highly selective method for isolating and pre-concentrating small peptides from biological fluids. ibib.plresearchgate.net This technique uses a carrier molecule within a liquid membrane to facilitate the transport of the target analyte from the sample (donor phase) to a clean acceptor phase, which can then be directly analyzed. researchgate.net However, the efficiency of SLM can be reduced by the presence of salts and proteins, sometimes requiring initial clean-up by ultrafiltration and dialysis. ibib.pl
The table below summarizes various sample preparation methodologies applicable to the extraction of short-chain peptides from different biological matrices.
Computational and Theoretical Frameworks for Pro Pro Gln Research
Quantum Mechanical (QM) Calculations for Pro-Pro-Gln Electronic Structure and Reactivity
Quantum mechanical calculations provide a fundamental understanding of the electronic properties of this compound, which govern its structure, stability, and chemical reactivity. Methods such as Density Functional Theory (DFT) are employed to model the electron distribution and molecular orbitals of the peptide. mdpi.comhilarispublisher.com These calculations can determine key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the peptide's kinetic stability and reactivity. researchgate.net For instance, in a study of collagen-like peptides, the LUMO was found to originate from a Gly-Phe-Gln triplet, indicating this region's role in electronic interactions. mdpi.comresearchgate.net
Furthermore, QM methods can precisely characterize the electrostatic potential surface of this compound. This allows for a detailed analysis of non-covalent interactions, such as the hydrogen bonds crucial to the function of the glutamine side chain. nih.gov By calculating the distribution of electronic charge, researchers can predict which parts of the peptide are likely to act as hydrogen bond donors or acceptors, or engage in electrostatic interactions with target biomolecules. jbino.com This information is vital for understanding how this compound interacts with its biological partners and for predicting its behavior in different chemical environments. rutgers.edutoronto.edu
| QM Calculation Type | Key Parameters | Information Gained for this compound | References |
|---|---|---|---|
| Electronic Structure Calculation (e.g., DFT) | Molecular Orbital Energies (HOMO, LUMO), Electron Density | Predicts chemical reactivity, kinetic stability, and sites susceptible to electrophilic or nucleophilic attack. | mdpi.com, researchgate.net |
| Electrostatic Potential (ESP) Mapping | ESP Surface, Partial Atomic Charges | Identifies charge distribution, predicting regions for electrostatic interactions and hydrogen bonding (e.g., with the Gln side chain). | nih.gov, jbino.com |
| Geometry Optimization | Bond Lengths, Bond Angles, Dihedral Angles | Determines the most stable, low-energy conformation of the peptide in a vacuum. | hilarispublisher.com |
| Vibrational Frequency Analysis | Vibrational Frequencies | Confirms that an optimized geometry is a true energy minimum and allows for the prediction of its infrared spectrum. | hilarispublisher.com |
Molecular Dynamics (MD) Simulations for this compound Conformational Ensemble and Flexibility
Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov For this compound, MD simulations can reveal its conformational ensemble—the collection of three-dimensional shapes the peptide can adopt—and its inherent flexibility in a solvated environment. The presence of two consecutive proline residues is known to impart significant rigidity to the peptide backbone. nih.gov However, MD simulations can explore the subtle dynamics that remain, such as the flexibility of the glutamine side chain and the potential for cis-trans isomerization of the two peptidyl-prolyl (X-Pro) bonds. mdpi.com This isomerization can be a critical functional switch in some proteins and peptides. mdpi.comdntb.gov.ua
By analyzing MD trajectories, researchers can calculate various structural parameters. The root-mean-square deviation (RMSD) can track the stability of the peptide's conformation over the simulation, while the root-mean-square fluctuation (RMSF) can identify which specific residues or regions of the peptide are more flexible. who.intub.edu The radius of gyration (Rg) provides insight into the compactness of the peptide's structure. nih.gov These analyses help to build a comprehensive picture of how this compound behaves dynamically, which is essential for understanding its interactions with other molecules. nih.govresearchgate.net
| MD Analysis Parameter | Description | Insights for this compound | References |
|---|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the peptide at a given time and a reference structure. | Assesses the overall structural stability and conformational drift during the simulation. | nih.gov, who.int |
| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each individual residue from its average position over time. | Highlights flexible regions, such as the Gln side chain, versus rigid regions like the Pro-Pro backbone. | who.int, ub.edu |
| Radius of Gyration (Rg) | Indicates the compactness of the peptide's structure. | Reveals changes in the overall shape, such as folding or unfolding events. | nih.gov |
| Dihedral Angle Analysis | Monitors the rotation around specific chemical bonds, particularly the peptidyl-prolyl bonds. | Detects and quantifies the rate of cis-trans isomerization, a key dynamic feature of proline-containing peptides. | mdpi.com |
| Radial Distribution Function (RDF) | Describes how the density of surrounding solvent (e.g., water) varies as a function of distance from the peptide. | Characterizes the solvation shell and specific water-peptide interactions. | nih.gov |
Molecular Docking Simulations of this compound with Target Biomolecules
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target biomolecule, typically a protein). mdpi.com This technique is instrumental in identifying potential biological targets for this compound and elucidating the specific atomic-level interactions that stabilize the peptide-protein complex. Docking algorithms sample a vast number of possible binding poses and use a scoring function to rank them, with the top-ranked poses representing the most likely binding modes. biomedicinej.com
For this compound, docking simulations can reveal how its distinct chemical features contribute to binding. For example, the glutamine side chain, with its terminal amide group, can form critical hydrogen bonds with residues in a protein's active site, an interaction crucial for substrate recognition in many enzymes. researchgate.netnih.gov The two proline rings provide a rigid scaffold and can participate in hydrophobic or van der Waals interactions. Studies on related peptides have shown that Pro-Gln containing sequences can interact with targets like angiotensin-converting enzyme (ACE) and other proteases, primarily through hydrogen bonds and electrostatic forces. mdpi.comuinsgd.ac.id
| This compound Residue | Potential Interacting Residue in Target | Type of Interaction | Significance | References |
|---|---|---|---|---|
| Proline-1 | Leucine, Valine, Phenylalanine | Hydrophobic (van der Waals) | Anchors the N-terminal portion of the peptide in a hydrophobic pocket. | mdpi.com |
| Proline-2 | Tryptophan, Tyrosine | CH-π or Hydrophobic | Contributes to binding affinity and specificity through interactions with aromatic side chains. | mdpi.com |
| Glutamine (Side Chain Amide) | Aspartate, Glutamate | Hydrogen Bond (Donor) | Forms specific, directional interactions that are key for molecular recognition. | researchgate.net |
| Glutamine (Side Chain Carbonyl) | Arginine, Lysine (B10760008), Asparagine | Hydrogen Bond (Acceptor) | Provides additional stability and specificity to the binding pose. | researchgate.net, nih.gov |
| Peptide Backbone | Serine, Threonine, Glycine | Hydrogen Bonds | Stabilizes the overall orientation of the peptide within the binding site. | mdpi.com |
In Silico Prediction of this compound Biological Activities and Interaction Networks
Beyond studying its physical properties, computational tools can be used to predict the biological functions of this compound and its network of potential molecular partners. nih.gov This is often achieved by leveraging vast biological databases and predictive algorithms. Sequence-based approaches compare the this compound sequence to databases of known bioactive peptides, such as BIOPEP. nih.gov If fragments of the sequence match peptides with known functions, such as dipeptidyl peptidase-IV (DPP-IV) inhibition or antimicrobial activity, it suggests that this compound may possess similar properties. nih.govul.ie
Furthermore, systems biology tools can predict protein-peptide interaction networks. nih.gov For example, algorithms like SLIMP (Short Linear Motif-based interaction prediction) can identify potential protein targets for short peptides. researchgate.net These predicted protein interactors can then be mapped onto established protein-protein interaction networks from databases like STRING to visualize the broader biological context. researchgate.net This can generate hypotheses about the cellular pathways this compound might influence, such as metabolic routes involving proline and glutamine or specific signaling cascades. mdpi.com
| Prediction Tool/Approach | Input Data | Predicted Output for this compound | References |
|---|---|---|---|
| Bioactive Peptide Databases (e.g., BIOPEP) | Peptide Sequence (this compound) | A profile of potential biological activities (e.g., enzyme inhibition, antimicrobial, antioxidant). | nih.gov, ul.ie |
| Peptide Activity Prediction Servers (e.g., PeptideRanker) | Peptide Sequence | A numerical score indicating the likelihood of the peptide being bioactive. | nih.gov |
| Short Linear Motif (SLiM) Prediction (e.g., SLIMP) | Peptide Sequence and Proteome Data | A list of proteins predicted to bind to the this compound motif. | researchgate.net |
| Protein Interaction Network Analysis (e.g., STRING, Cytoscape) | List of Predicted Interacting Proteins | A network map showing functional associations and pathways involving potential this compound targets. | researchgate.net, nih.gov |
| Half-life Prediction Servers | Peptide Sequence | An estimation of the peptide's stability in environments like blood plasma or the intestine. | nih.gov |
Machine Learning and Artificial Intelligence Applications in this compound Peptide Design and Property Prediction
Machine learning (ML) and artificial intelligence (AI) are revolutionizing peptide research by enabling high-throughput prediction of properties and facilitating novel design strategies. knaw.nlfrontiersin.org These advanced computational models can learn complex relationships between a peptide's sequence or structure and its function from large datasets. mdpi.com
For this compound, ML models can be trained to predict a wide range of characteristics. Quantitative Structure-Activity Relationship (QSAR) models can forecast its biological activity based on physicochemical descriptors derived from its structure. mdpi.com Deep learning models, which can process sequence or structural graph data, offer even more powerful prediction capabilities. rsc.org
| ML/AI Application | Methodology | Potential Use for this compound | References |
|---|---|---|---|
| Property Prediction | QSAR, Random Forest, Support Vector Machines (SVM), Deep Neural Networks | Predicting bioactivity (e.g., anticancer, enzyme inhibition), solubility, and toxicity based on its sequence/structure. | mdpi.com, biorxiv.org |
| De Novo Peptide Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Generating novel peptide sequences, similar to this compound, that are optimized for a specific function. | mdpi.com |
| Catalyst Optimization | Projection to Latent Structure (PLS) models, expert-in-the-loop optimization | Screening virtual libraries of this compound analogs to find improved catalysts for stereoselective reactions. | nih.gov, acs.org |
| Structure Prediction | Deep Learning (e.g., AlphaFold) | Predicting the 3D structure of this compound and its complexes with high accuracy to inform other computational studies. | mdpi.com |
| Analysis of MD Simulations | Clustering algorithms, dimensionality reduction techniques | Identifying dominant conformational states and hidden dynamic patterns from complex simulation data. | knaw.nl |
Future Directions and Emerging Research Avenues for Pro Pro Gln Studies
Integration of Multi-Omics Data for Comprehensive Pro-Pro-Gln Pathway Elucidation
To achieve a holistic understanding of the biological significance of this compound, the integration of multiple "omics" datasets is essential. This approach combines genomics, proteomics, and metabolomics to create a comprehensive picture of the pathways influenced by this tripeptide.
An integrated triomics approach, similar to studies on other di- and tripeptides, could reveal the widespread effects of this compound. ahajournals.orgnih.govoup.com For instance, by combining genome-wide RNA sequencing, global proteomics, and unbiased metabolomics, researchers can identify how this compound influences gene expression, protein levels, and metabolic pathways simultaneously. ahajournals.orgnih.gov This can uncover correlative changes across different biological layers, providing a more robust understanding of the peptide's role. nih.gov Such analyses have been successful in identifying the influence of histidyl dipeptides on cardiac structure and function by revealing changes in microRNAs, contractile proteins, and enzymes involved in energy metabolism. ahajournals.orgnih.gov
Web-based platforms and computational tools are being developed to facilitate the integration and visualization of these complex datasets, which will be instrumental for future this compound research. rsc.org These tools allow for the analysis of how this compound might interact with other molecules and influence broader biological networks. rsc.org The study of di- and tripeptides in various organisms has already demonstrated the power of such integrative analyses. royalsocietypublishing.org
Table 1: Potential Multi-Omics Approaches for this compound Research
| Omics Level | Potential Research Focus for this compound | Expected Outcomes |
| Genomics/Transcriptomics | Identifying genes and microRNAs whose expression is altered in the presence of this compound. | Elucidation of regulatory networks controlled by the tripeptide. |
| Proteomics | Characterizing changes in the proteome, including protein expression and post-translational modifications, in response to this compound. | Identification of direct and indirect protein targets and signaling pathways. |
| Metabolomics | Analyzing shifts in metabolic profiles to understand the impact of this compound on cellular metabolism. | Revealing the role of the tripeptide in cellular energetics and biochemical pathways. |
| Integrative Analysis | Combining all omics data to build comprehensive models of this compound's biological functions. | A holistic view of the peptide's mechanism of action and its physiological relevance. |
Development of Advanced In Vitro and Organoid Models for this compound Research
Moving beyond traditional two-dimensional (2D) cell cultures, advanced in vitro models such as three-dimensional (3D) cell cultures and organoids offer more physiologically relevant systems to study the effects of this compound. nih.gov These models better replicate the complex cellular interactions and microenvironments found in vivo. abcam.compromega.es
3D cell culture systems, which can be scaffold-based or scaffold-free, allow cells to grow in a structure that mimics natural tissue architecture. abcam.compromega.es Hydrogels, including those derived from peptides, are often used as scaffolds to simulate the extracellular matrix (ECM). nih.govresearchgate.net These models are crucial for studying how this compound might influence cell behavior, such as differentiation, proliferation, and cell-cell communication, in a more realistic context. nih.gov
Organoids, which are self-organizing 3D structures derived from stem cells, can replicate the structure and function of specific organs. biocompare.com They provide an invaluable platform for investigating the tissue-specific roles of this compound. For example, patient-derived cancer organoids could be used to screen for the effects of this compound on tumor growth and drug response, offering insights into personalized medicine. promega.esbiocompare.com The use of these advanced models will enable more accurate predictions of the in vivo efficacy and function of this compound. nih.gov
High-Throughput Screening Methodologies for Identifying this compound Interactors and Modulators
Identifying the molecules that interact with this compound is key to understanding its biological function. High-throughput screening (HTS) methodologies provide a rapid and efficient way to screen large libraries of compounds to find such interactors and modulators.
Several HTS techniques are applicable to peptide research. proteogenix.science Affinity-based selection coupled with mass spectrometry, for instance, can identify proteins that bind to this compound from complex cellular extracts. proteogenix.science Synthetic peptide libraries, where this compound is systematically modified, can be used to pinpoint the specific residues crucial for these interactions. lifetein.com In silico methods, such as molecular docking and peptide-protein docking tools, can computationally screen vast virtual libraries to predict potential binding partners and guide experimental validation. frontiersin.orgoup.com These computational approaches are becoming increasingly powerful for designing and optimizing peptides that can interfere with or modulate protein-protein interactions. frontiersin.org
Table 2: High-Throughput Screening Methods for this compound Studies
| Screening Method | Principle | Application to this compound |
| Affinity Pull-Down Assays | Uses "bait" peptides to capture binding partners from cell lysates for identification by mass spectrometry. lifetein.com | Identification of proteins that directly interact with this compound. lifetein.com |
| Peptide Arrays | Immobilized peptides on a solid surface are screened for interactions with labeled proteins or other molecules. nih.gov | Mapping interaction sites and studying the effects of modifications on binding affinity. |
| In Silico Screening | Computational methods like molecular docking predict interactions between peptides and target proteins. frontiersin.orgoup.com | Virtual screening of large compound libraries to identify potential this compound interactors or mimetics. frontiersin.org |
| Yeast Two-Hybrid (Y2H) | A genetic method to detect protein-protein interactions in vivo. nih.gov | Screening for proteins that bind to this compound or peptides containing this motif. |
Application of Nanotechnology-Based Tools for this compound Sensing and Manipulation in Research Settings
Nanotechnology offers a suite of powerful tools for the sensitive detection and precise manipulation of peptides like this compound at the nanoscale. nih.gov These technologies can overcome some of the limitations of traditional analytical methods. bio-conferences.org
Peptide-functionalized nanoparticles are a cornerstone of this approach. mdpi.com For instance, gold nanoparticles (AuNPs) can be used to develop colorimetric assays for detecting peptide-protein interactions or enzymatic cleavage events. mdpi.comdovepress.com The aggregation or dispersion of AuNPs, triggered by the binding or modification of a this compound-containing peptide, can result in a visible color change, enabling sensitive detection. dovepress.com Quantum dots and other fluorescent nanoparticles can be used to create highly sensitive biosensors for tracking this compound in real-time within cellular environments. mdpi.com
Furthermore, nanotechnology can be used to manipulate biological processes involving this compound. Nanoparticles can be engineered to deliver this compound to specific cells or tissues, allowing for targeted studies of its effects. scielo.brnih.gov Light-activated peptide assemblies on nanoparticles could even provide a means to remotely control the activity or release of this compound with high spatial and temporal precision. nih.gov
Methodological Innovations in Studying Post-Translational Modifications of this compound
Post-translational modifications (PTMs) are chemical alterations to proteins and peptides that can dramatically affect their function. cytoskeleton.com Studying the potential PTMs of this compound is crucial for a complete understanding of its biological roles.
Mass spectrometry (MS) is the primary tool for identifying and characterizing PTMs. cytoskeleton.comtandfonline.com Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can pinpoint the exact location and type of modification on a peptide. tandfonline.comaston.ac.uk Innovations in fragmentation methods, like electron-activated dissociation (EAD), are particularly useful for analyzing labile PTMs (e.g., phosphorylation) that might be lost during traditional collision-induced dissociation (CID). biorxiv.org EAD provides more comprehensive fragmentation, leading to more confident site localization of PTMs. biorxiv.org
Enrichment strategies are often necessary to detect low-abundance PTMs. cytoskeleton.comportlandpress.com These methods, which can involve antibodies or chemical affinity, selectively isolate modified peptides before MS analysis. portlandpress.com The application of these advanced proteomic workflows will be essential to discover if and how this compound is modified in vivo and what the functional consequences of these modifications are. Research on proline-rich proteins has already revealed numerous PTMs, including glycosylation and phosphorylation, highlighting the potential for such modifications on peptides like this compound. researchgate.net
Ethical Considerations in Peptide Research Methodologies and Data Sharing Relevant to this compound
As research into peptides like this compound advances, it is imperative to uphold rigorous ethical standards in both the conduct of the research and the dissemination of the findings. jocpr.comjocpr.com
A primary ethical consideration is the responsible use of these compounds, which are intended strictly for research purposes in controlled laboratory settings. peptidecentral.net Researchers must ensure proper handling, storage, and disposal to prevent misuse or accidental exposure. peptidecentral.net When research progresses to involve human participants in clinical trials, principles of informed consent, patient safety, and a thorough risk-benefit analysis are paramount. jocpr.comjocpr.comebookmaker.ai
Data sharing is another critical component of ethical research. royalsociety.org Policies from funding agencies and journals increasingly mandate that data supporting published results be made publicly available. nih.govwiley.com This promotes transparency, allows for the verification of findings, and enables other researchers to build upon the work. royalsociety.org For this compound research, this means depositing raw data from omics studies, screening assays, and other experiments into public repositories. nih.govuri.edu Adhering to these data sharing policies accelerates scientific progress and fosters trust in the research community. uiowa.edu
Q & A
Q. What foundational steps should guide the experimental design for studying Pro-Pro-Gln’s biochemical pathways?
Begin with a systematic literature review to identify gaps in understanding its structural stability, metabolic roles, or interactions. Use databases like PubMed and Web of Science, applying keywords such as "this compound tripeptide," "PPQ biochemical function," and "peptide stability assays." Formulate hypotheses based on gaps (e.g., "this compound modulates X pathway under Y conditions"). Select methodologies aligned with the hypothesis, such as NMR for structural analysis or CRISPR-edited cell lines for functional studies. Pilot experiments should validate assay conditions (e.g., pH, temperature) to ensure reproducibility .
How to formulate a focused research question about this compound’s role in cellular signaling?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Example: "Does this compound enhance mTOR signaling in nutrient-deprived neuronal cells compared to other oligopeptides?" Refine the question using PICO (Population: neuronal cells; Intervention: this compound; Comparison: other peptides; Outcome: mTOR activation). Ensure the question is complex enough to require multi-step validation (e.g., combining knockdown assays with metabolomics) .
Q. What strategies ensure rigorous data collection when analyzing this compound’s stability in vitro?
- Use triplicate technical and biological replicates to account for variability.
- Standardize protocols (e.g., buffer composition, incubation times) and document deviations.
- Validate results with orthogonal methods (e.g., HPLC for purity, circular dichroism for secondary structure). Reference established frameworks like Grinnell College’s Investigations Handbook for balancing hypothesis-driven and exploratory analyses .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported bioactivity across different model systems?
Conduct a systematic comparison of experimental variables:
Q. What integrative approaches are recommended for studying this compound in multi-omics contexts?
Combine transcriptomic, proteomic, and metabolomic datasets using tools like STRING for interaction networks or MetaboAnalyst for pathway enrichment. Address challenges such as:
- Data normalization: Batch-effect correction for cross-platform compatibility.
- Temporal resolution: Time-course experiments to capture dynamic effects.
- Validation: CRISPR/Cas9 knockouts to confirm causal relationships .
Q. How to design a reproducible protocol for synthesizing and characterizing novel this compound analogs?
Follow the Beilstein Journal of Organic Chemistry guidelines :
- Document synthesis steps (reagents, catalysts, reaction times) in the main manuscript.
- Provide NMR, MS, and HPLC spectra in supplementary materials.
- Compare yields and purity metrics with existing methods (e.g., solid-phase vs. solution-phase synthesis) .
Methodological Frameworks for Quality Assurance
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
